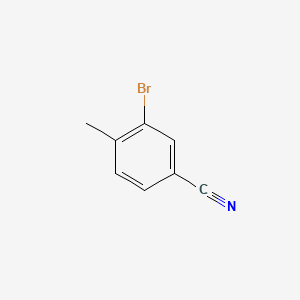

3-Bromo-4-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMRYMTYKDWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554101 | |

| Record name | 3-Bromo-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-74-2 | |

| Record name | 3-Bromo-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Nitrile Functional Group in Organic Synthesis and Materials Science

The nitrile or cyano group (-C≡N) is a cornerstone of organic chemistry, prized for its versatility in synthesis and its presence in a wide array of natural products and synthetic compounds. numberanalytics.com Its strong electron-withdrawing nature and the unique reactivity of the carbon-nitrogen triple bond allow for its transformation into various other functional groups, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comebsco.com This makes nitriles invaluable intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com

In materials science, the nitrile group contributes to the thermal stability and desirable electronic properties of polymers. ijrte.org For instance, polyacrylonitrile, derived from a nitrile-containing monomer, is a key precursor for the production of carbon fibers. ebsco.com The polarity imparted by the cyano group also influences the properties of materials, such as their solubility and interactions with other substances. numberanalytics.com

The Role of Halogenation in Modulating Molecular Reactivity and Electronic Properties

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful tool for modifying their chemical and physical properties. acs.org Halogens are highly electronegative, and their presence can significantly alter the electron distribution within a molecule, thereby influencing its reactivity. allen.inscbt.com This electron-withdrawing effect can increase the reactivity of a compound towards certain chemical transformations. allen.in

Furthermore, halogenation can dramatically improve the properties of organic molecules for selective modulation of biological targets, which is why a high proportion of pharmaceuticals and agrochemicals contain halogens. researchgate.net The incorporation of halogens like bromine can impact a drug candidate's bioavailability, efficacy, and safety profile. acs.org In materials science, halogenation can be used to fine-tune the electronic and optical properties of organic materials. researchgate.net

Positional Effects of Substituents on Chemical Behavior and Stability

In benzonitrile (B105546) derivatives, the position of a substituent can affect the catalytic rate of enzymes, with substitution at the ortho position often having a strong effect due to steric hindrance, while meta or para positions may have a weaker effect. orientjchem.orgresearchgate.net The reactivity of the aromatic ring in electrophilic substitution reactions is also dictated by the nature and position of the existing substituents. pressbooks.pub For example, the conversion rate of different isomers in reactions like the Suzuki-Miyaura coupling can vary based on the substituent positions. researchgate.net

Contextualizing 3 Bromo 4 Methylbenzonitrile Within Contemporary Chemical Research

Regioselective Bromination of Tolunitrile Derivatives

The primary challenge in synthesizing this compound lies in achieving regioselective bromination at the desired position on the 4-methylbenzonitrile (p-tolunitrile) scaffold. The directing effects of the existing substituents—the activating, ortho-, para-directing methyl group and the deactivating, meta-directing nitrile group—synergistically favor electrophilic substitution at the C-3 position, which is ortho to the methyl group and meta to the nitrile group.

N-Bromosuccinimide (NBS)-Mediated Electrophilic Aromatic Substitution

N-Bromosuccinimide (NBS) is a widely utilized reagent for bromination due to its safer handling properties compared to liquid bromine. wikipedia.orgnumberanalytics.com It serves as a source of electrophilic bromine, particularly for aromatic compounds. wikipedia.org For electron-rich aromatic systems, such as phenols and anilines, NBS can effectively achieve bromination. wikipedia.org In the case of 4-methylbenzonitrile, while the ring is not as activated as a phenol, the methyl group provides sufficient activation for the reaction to proceed.

The reaction mechanism involves the generation of a bromine radical (Br•) or an electrophilic bromine species, which then attacks the aromatic ring. wikipedia.orgnumberanalytics.com The use of a suitable solvent, such as dimethylformamide (DMF), has been shown to promote high levels of para-selectivity in the bromination of other aromatic compounds, although for 4-methylbenzonitrile, the substitution is directed to the C-3 position. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical to maximize the yield of the desired 3-bromo isomer and minimize the formation of byproducts. Key parameters that are typically adjusted include the choice of brominating agent, solvent, catalyst, temperature, and reaction time. akjournals.com For instance, optimizations were performed for the bromination of the related compound 4-fluoro-2-methylbenzonitrile, highlighting the importance of tailored conditions for process efficiency. figshare.comresearchgate.net

A general approach to optimization involves screening various conditions, as demonstrated in the synthesis of other haloaromatics. researchgate.net This can involve varying the molar ratio of the brominating agent to the substrate. akjournals.com The goal is to find a balance where the reaction proceeds to completion with high selectivity, avoiding issues like polybromination or the bromination of the benzylic methyl group, which is a competing radical reaction pathway also possible with NBS under different conditions (Wohl-Ziegler reaction). wikipedia.orgresearchgate.net

Table 1: General Parameters for Optimization of Aromatic Bromination

| Parameter | Considerations | Potential Impact |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) vs. elemental Bromine (Br₂) | NBS is often milder and more selective. organic-chemistry.org |

| Solvent | Polarity and coordinating ability (e.g., CCl₄, DMF, CH₂Cl₂) | Can influence reaction rate and selectivity. wikipedia.orgvulcanchem.com |

| Catalyst | Lewis or Brønsted acids (e.g., FeBr₃, H₂SO₄) | Can enhance the electrophilicity of the bromine. akjournals.comresearchgate.net |

| Temperature | Reaction kinetics vs. side reactions | Higher temperatures may increase rate but can lead to byproducts. akjournals.com |

| Reaction Time | Ensuring complete conversion | Monitoring the reaction is crucial to prevent over-reaction. akjournals.com |

Related Synthetic Routes for Substituted Benzonitrile Cores

Beyond direct bromination, the synthesis of substituted benzonitriles like this compound can be approached by constructing the nitrile functionality onto a pre-functionalized aromatic ring.

Synthesis via Carboxylic Acid Amidation and Dehydration Pathways

A common and versatile method for preparing nitriles involves a two-step sequence starting from a carboxylic acid. chemistrysteps.comchemistry.coach This pathway is particularly useful when the corresponding carboxylic acid, in this case, 3-bromo-4-methylbenzoic acid, is readily available.

Amidation: The carboxylic acid is first converted to a primary amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), and then reacting it with ammonia. chemistry.coach

Dehydration: The resulting primary amide is then dehydrated to yield the nitrile. chemistrysteps.com Common dehydrating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). chemistrysteps.comgoogle.com The process is broadly applicable to a range of substituted aromatic amides. google.com

This sequence provides an alternative to direct electrophilic substitution, which can be advantageous if the desired regioselectivity is difficult to achieve through direct halogenation. researchgate.net

Micro-reactor-Based Bromination for Enhanced Efficiency

The use of micro-reactor technology offers significant advantages for halogenation reactions, including bromination. rsc.org These continuous-flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. akjournals.comresearchgate.net

For bromination reactions, which are often fast and highly exothermic, micro-reactors enhance safety by minimizing the volume of hazardous reagents at any given time and by enabling efficient heat dissipation. rsc.orgresearchgate.net This precise control can lead to improved yields and selectivity, reducing the formation of unwanted byproducts. researchgate.net For example, a continuous-flow system was successfully developed for the synthesis of 1-Bromo-2,4,5-trifluorobenzene using bromine and an in-situ generated catalyst, achieving high yields in minutes. researchgate.netdntb.gov.ua This technology allows for rapid process optimization and is a crucial link between laboratory-scale synthesis and industrial production. researchgate.net

Scalability Considerations in Synthetic Process Development

The transition from a laboratory-scale synthesis to industrial production introduces several challenges. The importance of intermediates like this compound in the pharmaceutical industry necessitates that their synthesis routes are efficient, cost-effective, and scalable. dapinpharma.com

For traditional batch processes, scaling up bromination reactions requires careful management of heat transfer and reagent addition to maintain control and safety. The toxicity and corrosive nature of reagents like bromine demand the use of specialized closed systems and corrosion-resistant reactors. vulcanchem.com

Micro-reactor technology presents a compelling solution to scalability challenges through a "numbering-up" or "scale-out" strategy. rsc.org Instead of increasing the size of a single reactor (scaling-up), multiple micro-reactors are operated in parallel to achieve the desired production volume. rsc.org This approach maintains the inherent safety and efficiency benefits of the micro-scale while increasing throughput, simplifying the transition from process development to manufacturing. dapinpharma.com Furthermore, purification of the final product, whether by distillation or recrystallization, is a critical step to ensure it meets the high-purity standards required for subsequent synthetic applications. vulcanchem.com

Functionalization at the Methyl Group

The methyl group of this compound is amenable to functionalization, primarily through free-radical bromination at the benzylic position, which then opens the door to further derivatization.

Selective Benzylic Bromination

The selective bromination of the benzylic methyl group is a common strategy to introduce a reactive handle for further transformations. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical chain mechanism where the benzylic position is preferentially brominated due to the resonance stabilization of the resulting benzylic radical. manac-inc.co.jp

For instance, the reaction of this compound with NBS and a catalytic amount of AIBN or BPO under reflux conditions in CCl4 leads to the formation of 3-bromo-4-(bromomethyl)benzonitrile (B1267770). A study reported the synthesis of 3-bromo-4-(bromomethyl)benzonitrile from this compound using NBS in acetonitrile, which proceeded smoothly to give the desired product. acs.org

| Reactant | Reagent | Initiator | Solvent | Product | Yield |

| This compound | N-Bromosuccinimide (NBS) | AIBN or BPO | Carbon tetrachloride (CCl4) | 3-Bromo-4-(bromomethyl)benzonitrile | Approx. 62% |

| This compound | N-Bromosuccinimide (NBS) | - | Acetonitrile | 3-Bromo-4-(bromomethyl)benzonitrile | 92.9% |

Subsequent Hydrolysis to Hydroxymethyl Derivatives

The resulting 3-bromo-4-(bromomethyl)benzonitrile is a versatile intermediate that can undergo nucleophilic substitution reactions. A key transformation is its hydrolysis to the corresponding hydroxymethyl derivative, 3-bromo-4-(hydroxymethyl)benzonitrile. This conversion can be achieved under various conditions, often involving aqueous basic solutions or other hydrolytic reagents. The resulting alcohol provides a new site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or etherification.

A documented procedure for a related compound, 4-bromo-3-formylbenzonitrile, involves reduction with sodium borohydride (B1222165) in methanol (B129727) at 0°C to yield 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) in approximately 90% yield. chemicalbook.com While this is a reduction of a formyl group, it demonstrates a common method to access the hydroxymethyl functionality on a similar scaffold. The direct hydrolysis of the bromomethyl group is also a standard synthetic operation.

Reactivity of the Aryl Bromide Moiety

The bromine atom on the aromatic ring of this compound is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the molecular complexity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging unless the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitrile group (-CN) is a meta-directing, electron-withdrawing group, which does not strongly activate the bromine at the 3-position for a typical SNAr reaction via an addition-elimination mechanism. masterorganicchemistry.com

However, under forcing conditions or through alternative mechanisms such as the benzyne (B1209423) mechanism, substitution can occur. The benzyne mechanism involves elimination of HBr with a strong base to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. govtpgcdatia.ac.in This can sometimes lead to a mixture of products, a phenomenon known as cine substitution, where the incoming nucleophile attaches to a different carbon than the one vacated by the leaving group. govtpgcdatia.ac.in For related halo-benzonitriles, nucleophilic substitution of the halogen has been studied, with reactivity often depending on the specific halogen and the reaction conditions. smolecule.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position. rsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgtcichemicals.com While specific studies on the Suzuki-Miyaura coupling of this compound were not found in the provided context, extensive research on related aryl bromides demonstrates the feasibility and versatility of this reaction. nih.govmdpi.comscielo.br

For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4 has been successfully demonstrated. nih.govmdpi.com These studies often show that the reactivity of different aryl bromides can be influenced by the electronic and steric environment of the molecule. nih.govmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. tcichemicals.comnih.govnih.gov

| Aryl Halide | Coupling Partner | Catalyst | Base | Product |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh3)4 | K3PO4 | Monosubstituted and bisubstituted products |

| 3-halo-2-aminopyridines | Primary and secondary amines | RuPhos- and BrettPhos-precatalysts | LiHMDS | N3-substituted-2,3-diaminopyridines |

| 4- and 5-halo-1,2,3-triazoles | Various boronic acids | Expanded-ring N-heterocyclic carbene palladium complex | - | 1,4,5-trisubstituted-1,2,3-triazoles |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it can often be carried out under mild conditions. The reactivity of the aryl halide in Sonogashira coupling generally follows the order of I > Br > Cl.

For this compound, the bromine atom serves as a handle for palladium-catalyzed alkynylation. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the reaction conditions can be inferred from studies on other aryl bromides. A variety of palladium catalysts, including those with phosphine (B1218219) ligands like P(t-Bu)3 and N-heterocyclic carbene (NHC) ligands, have been successfully employed for the alkynylation of aryl bromides. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne can be depicted as follows:

Table 1: Representative Catalysts and Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Diisopropylamine | THF | Room Temp - Reflux | organic-chemistry.org |

| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | Toluene | 100 °C | libretexts.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 °C | organic-chemistry.org |

This table presents generalized conditions and catalysts commonly used for Sonogashira coupling of aryl bromides and may be applicable to this compound.

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can be converted into other valuable moieties, such as primary amines and carboxylic acids. evitachem.com

Catalytic Hydrogenation to Primary Amines

The reduction of the nitrile group to a primary amine is a significant transformation, providing access to a key building block for various applications.

Recent research has focused on the development of highly efficient and selective heterogeneous catalysts for nitrile hydrogenation. One such notable catalyst is a cobalt-based polyhedral oligomeric silsesquioxane-covalent organic framework (POSS-COF-(Co)). This novel catalyst has demonstrated exceptional efficacy in the reduction of aromatic nitriles to their corresponding primary amines using molecular hydrogen. smolecule.com The synthesis of this catalyst involves the coordination of Co(II) ions with 2,2′-Bipyridine-4,4′-dicarboxaldehyde to a polyhedral silsesquioxane. smolecule.com The resulting POSS-COF-(Co) material exhibits high catalytic activity, allowing for the complete conversion of various benzonitriles to benzylamines under optimized conditions. smolecule.com

A key advantage of the POSS-COF-(Co) catalyst is its high chemoselectivity. It can selectively reduce the nitrile group in the presence of other reducible functional groups, such as halogens. smolecule.com In the case of this compound, the catalyst effectively hydrogenates the nitrile to a primary amine without significant dehalogenation of the bromine atom. smolecule.com This selectivity is crucial for preserving the functionality of the bromine, which can be used for subsequent cross-coupling reactions. The hydrogenation of this compound using the POSS-COF-(Co) catalyst has been shown to proceed with almost quantitative yields of the corresponding primary amine. smolecule.com

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Product | Yield | Selectivity | Reference |

| POSS-COF-(Co) | 3-Bromo-4-(aminomethyl)benzonitrile | Nearly Quantitative | High (No significant dehalogenation) | smolecule.com |

Hydrolytic Pathways and Subsequent Derivatizations

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. rsc.org

Acid-catalyzed hydrolysis, typically using a strong acid like sulfuric or hydrochloric acid in the presence of water, leads to the formation of the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. google.comindiamart.comvaia.com This reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. lookchem.com

Base-catalyzed hydrolysis, using a base such as sodium hydroxide, also yields the carboxylate salt, which upon acidification gives 3-bromo-4-methylbenzoic acid. lookchem.com

The selective hydrolysis to the amide, 3-bromo-4-methylbenzamide, can be achieved under controlled conditions, for instance, by using a mixture of trifluoroacetic acid and sulfuric acid. google.com

Other Significant Reaction Pathways

Beyond the transformations of the bromo and nitrile groups, the methyl group of this compound can also be functionalized. A notable reaction is the radical bromination of the benzylic methyl group. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride. nih.gov This transformation yields 3-bromo-4-(bromomethyl)benzonitrile, a versatile intermediate with two different bromine atoms that can be selectively functionalized. nih.govwiley-vch.de

Another significant reaction pathway for the nitrile group is its conversion to a tetrazole ring. This is achieved through a [3+2] cycloaddition reaction with sodium azide (B81097) (NaN₃). ajgreenchem.com The reaction is often catalyzed by a Lewis acid and carried out in a solvent like DMF at elevated temperatures. ajgreenchem.com For 2-bromo-4-methylbenzonitrile, this reaction leads to the formation of 5-(2-bromo-4-methylphenyl)-1H-tetrazole. This transformation is valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. sharif.edu

General Oxidation and Reduction Protocols of Benzonitrile Derivatives

The nitrile group and the methyl substituent on the benzonitrile ring are primary sites for oxidation and reduction reactions, leading to a diverse array of functionalized molecules.

Oxidation:

The conversion of the nitrile group to an amide is a common and valuable transformation. One established method involves the use of hydrogen peroxide in a basic solution. For instance, the treatment of benzonitrile with hydrogen peroxide can yield benzamide. acs.org This reaction is significant as amides are precursors to carboxylic acids and other functional groups. Another approach to functionalizing the benzonitrile core is through electrochemical oxidation. In the presence of a copper catalyst, benzonitrile derivatives can undergo C-H amidation, demonstrating the versatility of electrochemical methods in forming new carbon-nitrogen bonds under mild conditions. nih.gov

Reduction:

The reduction of the nitrile group in benzonitrile derivatives typically yields primary amines. Various supported precious metal catalysts, including platinum, rhodium, ruthenium, and iridium, have been effectively used for the hydrogenation of nitriles to primary amines. researcher.life A notable example is the use of a 10% platinum on carbon (Pt/C) catalyst, which has shown high efficacy and selectivity for producing primary amines under mild conditions (6 bar pressure, 30 °C). researcher.life This method often employs a two-phase solvent system, such as dichloromethane/water or toluene/water, with acidic additives to enhance the reaction. researcher.life

| Transformation | Reagents/Catalyst | Product Type |

| Nitrile to Amide | Hydrogen Peroxide | Amide |

| C-H Amidation | Copper Catalyst (Electrochemical) | N-arylacetamide |

| Nitrile to Primary Amine | 10% Pt/C, H₂ | Primary Amine |

| Nitrile Reduction | Hafnium Complexes | Imido Complex |

This table provides a summary of common oxidation and reduction reactions for benzonitrile derivatives.

Cycloaddition Reactions in Heterocyclic Synthesis

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. Benzonitrile derivatives, including this compound, can participate as precursors in these reactions, leading to the formation of complex molecular architectures.

A prominent example is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazoles. core.ac.uk While this reaction can be slow and non-regioselective on its own, the use of a copper(I) catalyst significantly accelerates the process and controls the regioselectivity, making it a "click chemistry" reaction. core.ac.ukrsc.org For instance, a derivative like 4-(bromomethyl)benzonitrile can be converted to the corresponding azide and then reacted with an alkyne in the presence of a copper iodide catalyst to yield a 1,4-disubstituted 1,2,3-triazole. core.ac.uk

Another important class of cycloaddition reactions involves the formation of isoxazoles from nitrile oxides and alkynes. rsc.org Nitrile oxides can be generated in situ from aldoximes. The subsequent [3+2] cycloaddition with an alkyne yields the isoxazole (B147169) ring. rsc.org This methodology is crucial for synthesizing a variety of isoxazole-containing compounds, which are prevalent in many biologically active molecules. rsc.org

Furthermore, [3+2]-cycloaddition reactions followed by rearrangement can lead to the synthesis of novel tricyclic diazepine (B8756704) derivatives from tetrahydroquinolines and nitriles in the presence of a Lewis acid like aluminum chloride. beilstein-journals.org The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is another fundamental method for synthesizing β-lactam rings, which are core structures in many antibiotics. mdpi.com

| Reaction Type | Reactants | Catalyst/Reagent | Heterocyclic Product |

| 1,3-Dipolar Cycloaddition | Organic Azide, Alkyne | Copper(I) Iodide | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrile Oxide, Alkyne | - | Isoxazole |

| [3+2] Cycloaddition/Rearrangement | Tetrahydroquinoline, Nitrile | Aluminum Chloride | Tricyclic Diazepine |

| [2+2] Staudinger Cycloaddition | Ketene, Imine | - | β-Lactam |

This table summarizes key cycloaddition strategies for the synthesis of heterocyclic compounds from nitrile-containing precursors.

Thermal Benzylic Bromination Process Optimization

The methyl group of 4-methylbenzonitrile derivatives is susceptible to free-radical bromination, a key step in introducing further functionality. Thermal benzylic bromination offers an alternative to photochemical methods and avoids the need for light sources. google.com

A common reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to yield the brominated product.

Process optimization focuses on controlling the reaction conditions to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. For example, the bromination of 2-cyano-4-methylbiphenyl using 1.2 equivalents of NBS and a catalytic amount of AIBN at reflux in CCl₄ for 8-12 hours can achieve yields of 65-80%. The reaction temperature is a critical parameter, with optimal yields often found between 70–80°C to balance radical initiation and the formation of side products.

| Starting Material | Reagents | Initiator | Solvent | Conditions | Yield (%) |

| 4-Methylbenzonitrile | NBS (1.2 equiv) | AIBN | Dry CCl₄ | Reflux, 8 hours | ~90 |

| 2-Bromo-4-methylbenzonitrile | NBS | Dibenzoyl Peroxide (BPO) | CCl₄ | Reflux, overnight | ~62 |

| 2-Cyano-4-methylbiphenyl | NBS (1.2 equiv) | AIBN (catalytic) | Anhydrous CCl₄ | Reflux (80°C), 8-12 hours | 65-80 |

This table presents optimized conditions for the thermal benzylic bromination of various methylbenzonitrile derivatives.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations offer profound insights into the structural, electronic, and spectroscopic properties of molecules. For this compound, these theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating its fundamental characteristics. ijrte.orgijrte.org

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to predict the optimized molecular geometry of this compound. ijrte.orgijrte.org These theoretical calculations are crucial for determining the most stable conformation of the molecule and providing a foundation for further analysis. ijrte.org

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) |

|---|---|

| C-Br | 1.91 |

| C-C (average) | ~1.39 |

| C-CN | - |

| C-CH3 | - |

| C≡N | - |

Electronic Structure Analysis and Molecular Orbitals

The electronic properties of this compound are critical to understanding its reactivity and potential applications. Theoretical studies have focused on the energies of its frontier molecular orbitals, the distribution of electronic charges, and its electrostatic potential. ijrte.orgijrte.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, the HOMO and LUMO energies have been calculated using time-dependent DFT (TD-DFT) methods. ijrte.org These calculations are essential for predicting the molecule's electronic absorption spectra and understanding its behavior in various chemical environments. The presence of electron-withdrawing groups like the nitrile and bromine, and an electron-donating methyl group, significantly influences the energies of these orbitals.

Table 2: Calculated HOMO and LUMO Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a picture of the electron distribution. ijrte.orgijrte.org This analysis for this compound reveals how the electronegative bromine and nitrogen atoms, as well as the methyl group, affect the charge distribution across the aromatic ring. ijrte.org

The analysis typically shows a negative charge on the more electronegative atoms, while the carbon and hydrogen atoms exhibit varying degrees of positive and negative charges depending on their chemical environment. irjmets.com This charge distribution is crucial for understanding the molecule's dipole moment and how it interacts with other molecules. ijrte.org

Table 3: Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Charge (arbitrary units) |

|---|---|

| Bromine (Br) | Specific data not available |

| Nitrogen (N of CN) | Specific data not available |

| Carbon (of CN) | Specific data not available |

| Carbons (in ring) | Specific data not available |

| Carbon (of CH3) | Specific data not available |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. orientjchem.org These maps are color-coded to indicate regions of negative and positive electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. orientjchem.org

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atom of the nitrile group and the bromine atom, indicating these are favorable sites for electrophilic attack. orientjchem.org Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. orientjchem.org The MEP analysis supports the findings from the Mulliken population analysis regarding the molecule's reactivity. orientjchem.org

Natural Bond Orbital (NBO) Analysis for Stability and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. ijrte.orgijrte.org It examines interactions between filled (donor) and vacant (acceptor) orbitals, providing insights into intramolecular charge transfer and the stability of the molecule. ijrte.orguni-muenchen.de

Vibrational Spectroscopy Studies

The vibrational characteristics of this compound have been extensively studied using a combination of experimental spectroscopic techniques and theoretical calculations. These investigations provide detailed insights into the molecule's structural dynamics and bonding. The molecule, consisting of 16 atoms, has 42 normal vibrational modes, which are categorized as 15 stretching, 14 bending, and 13 torsional modes. ijrte.org

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy has been a key technique for elucidating the vibrational modes of this compound. The FTIR spectrum is typically recorded in the region of 4000 to 400 cm⁻¹. ijrte.org For experimental analysis, the compound is often prepared as a KBr pellet. ijrte.org

Key findings from FTIR analysis include the identification of characteristic vibrational frequencies. For instance, the C-Br stretching vibration has been observed in the FTIR spectrum at 956 cm⁻¹. ijrte.org Theoretical calculations place the C-Br stretching vibrations in the range of 908-124 cm⁻¹. ijrte.org The broader range of 1129–480 cm⁻¹ is generally assigned to the interaction of carbon atoms with heavy atoms like bromine. ijrte.org

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FTIR data, Fourier Transform Raman (FT-Raman) spectroscopy provides further information on the vibrational modes of this compound. The FT-Raman spectrum is typically recorded in the 3500 to 50 cm⁻¹ range. ijrte.org

A notable observation in the FT-Raman spectrum is a band at 866 cm⁻¹. ijrte.org The C-Br bending vibration has a calculated frequency at 580 cm⁻¹, which is expected to be observable in the Raman spectrum. ijrte.org

Comprehensive Vibrational Assignments and Normal Mode Analysis

A comprehensive understanding of the vibrational characteristics of this compound is achieved through a normal coordinate analysis, which involves assigning the observed experimental frequencies to specific vibrational modes of the molecule. This analysis is greatly aided by theoretical calculations, often employing Density Functional Theory (DFT). ijrte.org

The molecule possesses 42 normal vibrational modes, broken down into stretching, bending, and torsional modes. ijrte.org The C-Br vibrations encompass two stretching and three in-plane bending modes. ijrte.org Calculated C-Br vibrations are found to lie between 908-124 cm⁻¹. ijrte.org Specifically, a peak at 956 cm⁻¹ in the FTIR spectrum is attributed to a C-Br vibration. ijrte.org Bending vibrations for C-Br are calculated to occur around 580 cm⁻¹. ijrte.org

Correlation between Theoretical and Experimental Vibrational Data

A strong correlation between theoretical predictions and experimental results validates the vibrational assignments and provides a deeper understanding of the molecule's properties. ijrte.org Theoretical calculations for this compound are frequently performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. ijrte.orgijrte.org

The calculated vibrational frequencies are generally in good agreement with the experimental data obtained from FTIR and FT-Raman spectroscopy. ijrte.org For example, the calculated values for C-Br vibrations, which fall in the 908-124 cm⁻¹ range, are consistent with the experimentally observed FTIR peak at 956 cm⁻¹. ijrte.org

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (cm⁻¹) |

| C-Br Stretch | 956 | - | 908-124 |

| C-Br Bend | - | - | 580 |

| Unspecified | - | 866 | - |

Source: Theoretical investigations on the structural, vibrational and optical properties of 3-Bromo-4-Methyl Benzonitrile. ijrte.org

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been a subject of interest due to the potential applications of nitrile-containing compounds in materials science, particularly in the development of NLO materials. ijrte.org

Prediction of First-Order Hyperpolarizability through Quantum Chemical Calculations

Quantum chemical calculations, specifically using DFT methods, have been employed to predict the first-order hyperpolarizability (β) of this compound. ijrte.orgijrte.org These calculations are crucial in assessing the NLO potential of a molecule. ijrte.org

The results from these theoretical studies indicate that this compound possesses a significant first-order hyperpolarizability. ijrte.orgijrte.org This suggests that the compound is a promising candidate for future applications in the field of non-linear optics. ijrte.orgijrte.org The presence of the nitrile group, with its polarized triple bond, contributes to the molecule's NLO properties. ijrte.org

Evaluation for Potential Applications in Photonics and Optical Devices

The potential of this compound as a candidate for applications in photonics and optical devices has been assessed through quantum chemical calculations. ijrte.org These investigations primarily focus on the non-linear optical (NLO) properties of the molecule, which are crucial for technologies like frequency conversion and optical switching. preprints.org

Theoretical studies using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have been employed to calculate the first-order hyperpolarizability (β₀) of this compound. ijrte.org The calculated value indicates that the compound possesses significant NLO properties, suggesting its potential as an efficient molecule for future NLO applications. ijrte.org The high hyperpolarizability is a key indicator of a material's ability to alter the properties of light passing through it, a fundamental requirement for many photonic devices. ijrte.orgresearchgate.net

The nitrile group (C≡N) and its derivatives are recognized for their good mechanical properties and thermal stability. ijrte.org These characteristics are advantageous for materials used in solar technology and other demanding environments, such as marine engineering and electronic systems. ijrte.org The combination of promising NLO activity and inherent stability makes this compound a subject of interest for the development of advanced optical materials. ijrte.org

Below is a table summarizing the calculated optical properties relevant to the photonic evaluation of this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.59 | eV |

| LUMO Energy | -1.76 | eV |

| Energy Gap (HOMO-LUMO) | 5.83 | eV |

| Dipole Moment (μ) | 3.483 | Debye |

Computational Thermochemical Analysis

Computational thermochemical analysis provides fundamental insights into the stability and reactivity of a molecule under various temperature conditions. For this compound, these parameters have been determined using theoretical methods, specifically DFT calculations. ijrte.orgsemanticscholar.org Such analyses are crucial for predicting the behavior of the compound in different chemical environments and for optimizing synthesis and application processes. semanticscholar.org

The key thermodynamic parameters—enthalpy (H), entropy (S), and Gibbs free energy (G)—have been calculated for this compound at room temperature. ijrte.org These calculations rely on the principles of statistical thermodynamics, applied to the vibrational frequencies obtained from the optimized molecular geometry. semanticscholar.org

Enthalpy (H) represents the total heat content of the system.

Entropy (S) is a measure of the disorder or randomness of the system.

Gibbs Free Energy (G) combines enthalpy and entropy to determine the spontaneity of a process.

The calculated values for these properties provide a thermodynamic profile of the molecule. ijrte.org The changes in these thermodynamic functions are correlated with temperature, offering a basis for understanding the compound's stability and equilibrium properties. semanticscholar.org

The following table presents the calculated thermodynamic properties for this compound. ijrte.org

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Enthalpy (H) | 0.118339 | Hartree/Particle |

| Gibbs Free Energy (G) | 0.072880 | Hartree/Particle |

| Entropy (S) Contributions | ||

| Total Entropy | 95.676 | cal/mol·K |

| Translational | 41.708 | cal/mol·K |

| Rotational | 31.046 | cal/mol·K |

| Vibrational | 22.922 | cal/mol·K |

Applications of 3 Bromo 4 Methylbenzonitrile and Its Derivatives in Advanced Fields

Role as an Intermediate in Pharmaceutical and Medicinal Chemistry

3-Bromo-4-methylbenzonitrile and its derivatives are instrumental in the field of medicinal chemistry, primarily acting as starting materials or key intermediates for the synthesis of complex molecules with potential therapeutic applications. The reactivity of the nitrile and bromo functionalities allows for the introduction of various pharmacophores, leading to the development of novel drug candidates and biologically active molecules.

Synthesis of Novel Drug Candidates

A significant application of derivatives of this compound is in the synthesis of intermediates for novel drug candidates. A notable example is the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate in the production of Febuxostat researchgate.net. Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, used in the treatment of hyperuricemia and gout researchgate.net. The synthesis involves the bromination of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile, followed by oxyalkylation and thioamidation researchgate.net. This multi-step synthesis highlights the utility of the brominated benzonitrile (B105546) scaffold in constructing complex therapeutic agents.

| Intermediate | Starting Material | Key Synthesis Steps | Final Drug Candidate | Therapeutic Class |

| 3-bromo-4-isobutyloxyphenyl carbothioamide | 4-hydroxybenzonitrile | Bromination, Oxyalkylation, Thioamidation | Febuxostat | Anti-gout/Hyperuricemia Agent |

Development of Biologically Active Molecules

The structural framework of this compound is a valuable starting point for developing a range of biologically active molecules. The compound itself can be modified to produce derivatives with enhanced or specific biological activities. For instance, 4-bromo-3-methylbenzonitrile can be converted to 4-bromo-3-hydroxymethylbenzonitrile through a reaction with N-bromosuccinimide, followed by treatment with sodium acetate and subsequent hydrolysis chemicalbook.com. This transformation introduces a hydroxymethyl group, which can be further functionalized to create a diverse library of compounds for biological screening. While the specific biological activities of these direct derivatives are not extensively detailed in the provided search results, the synthesis of such intermediates is a critical step in the drug discovery process.

Investigation of Therapeutic Potentials of Related Benzonitrile Derivatives

The broader class of benzonitrile derivatives has been a subject of intense investigation for various therapeutic applications. Although not always directly derived from this compound, these studies provide insight into the potential of this chemical class. For example, substituted benzonitriles have been explored as selective inhibitors of the aromatase enzyme, which is a target for treating estrogen-dependent diseases. Furthermore, 4-anilino-3-quinolinecarbonitriles, which feature a substituted benzonitrile-like core, have been identified as a promising class of kinase inhibitors benthamscience.com. Specifically, 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile was identified as an inhibitor of the epidermal growth factor receptor (EGFr), a key target in cancer therapy benthamscience.com. Research in this area demonstrates the versatility of the benzonitrile moiety in designing targeted therapies.

| Derivative Class | Therapeutic Target | Potential Indication |

| Substituted Benzonitriles | Aromatase Enzyme | Estrogen-dependent diseases |

| 4-Anilino-3-quinolinecarbonitriles | Epidermal Growth Factor Receptor (EGFr), Src, MEK | Cancer |

Applications in Agrochemical Development

In addition to its role in pharmaceuticals, this compound and related compounds are significant in the development of modern agrochemicals. They serve as precursors to a variety of pesticides and herbicides, and their derivatives are used in studies to enhance bioactivity.

Precursors for Pesticides and Herbicides

Halogenated benzonitriles are a well-established class of compounds in the agrochemical industry. While direct synthesis of commercial pesticides from this compound is not prominently documented in the search results, closely related compounds are key intermediates. For instance, a Chinese patent describes a process for preparing para-bromo benzonitrile, which is stated to be an important intermediate for synthetic pesticides google.com. Another patent details a method for producing 3-fluoro-4-methylbenzonitrile, a fluorine-containing pesticide intermediate google.com. Furthermore, acetals of 3-bromo-4-fluorobenzaldehyde, derived from 3-bromo-4-fluoro-benzonitrile, are known intermediates in the synthesis of pyrethroid-like insecticides. These examples underscore the importance of the halogenated tolunitrile/benzonitrile structure in creating effective crop protection agents.

Utilization in Materials Science and Engineering

This compound serves as a crucial molecular building block for the synthesis of complex organic molecules and advanced functional materials. bldpharm.com Its unique structure, featuring a nitrile group, a bromine atom, and a methyl group on a benzene (B151609) ring, allows for versatile chemical modifications, making it a valuable precursor in the development of materials with tailored electronic, optical, and thermal properties.

While this compound itself is not typically a primary component in final electronic devices, its derivatives, most notably phthalocyanines, are widely utilized as organic semiconductor materials. google.com Phthalocyanine compounds, synthesized from phthalonitrile precursors like this compound, possess a highly conjugated 18 π-electron aromatic system that facilitates efficient electron transfer. nih.gov This property is fundamental to their application in various organic electronic devices.

These derived organic semiconductors are integral to the fabrication of:

Organic Field-Effect Transistors (OFETs): Phthalocyanines serve as the active channel material, modulating current flow in response to an applied electric field.

Organic Photovoltaic Cells (OPVs): Their strong light absorption in the visible and near-infrared regions makes them effective as donor or acceptor materials in the active layer of solar cells. google.com

Organic Light-Emitting Diodes (OLEDs): They can be used in charge-transport layers to improve device efficiency and stability.

Gas Sensors: The electronic properties of phthalocyanine films are sensitive to the surrounding atmosphere, allowing them to be used for detecting various gases.

The substituents on the initial benzonitrile precursor, such as the bromo and methyl groups, influence the molecular packing, solubility, and electronic energy levels of the resulting phthalocyanine, thereby allowing for the fine-tuning of the semiconductor's performance.

The primary role of this compound in this context is as a precursor for the synthesis of substituted phthalocyanines, a class of highly stable and intensely colored macrocyclic compounds. researchgate.netdergipark.org.tr Phthalocyanines are considered advanced functional materials due to their exceptional thermal and chemical stability and their versatile physicochemical properties. researchgate.net

The synthesis involves a cyclotetramerization reaction, where four molecules of the substituted phthalonitrile precursor condense, typically in the presence of a metal salt, to form the large, planar phthalocyanine ring. nih.gov The presence of the bromine atom on the this compound precursor is particularly significant. Halogenated phthalonitriles are important intermediates because the carbon-halogen bond provides a reactive site for introducing a wide array of other functional groups (e.g., alkyl, alkoxy, aryl) through nucleophilic substitution or cross-coupling reactions. google.com This versatility allows for the creation of a library of functional phthalocyanine derivatives with properties engineered for specific applications, including catalysis, nonlinear optics, and data storage. google.com

The derivatives of this compound, particularly metallophthalocyanines, are noted for their outstanding thermal stability. researchgate.net These macrocyclic compounds can withstand high temperatures without decomposition, a critical property for materials used in demanding environments. This robustness makes them suitable for incorporation into systems that experience significant heat during operation.

For example, their use as pigments and dyes in high-temperature plastics and coatings leverages this stability. In the realm of electronics, materials that maintain their structural and electronic integrity at elevated temperatures are essential. While direct application in integrated circuit fabrication is not a primary role, the high thermal stability of phthalocyanine-based materials makes them candidates for use as specialized coatings or as components in sensors designed to operate in high-temperature environments where standard organic materials would fail. researchgate.net

Contributions to Dye Chemistry and Photonic Technologies

This compound is a key intermediate in the synthesis of specialized dyes, particularly those based on the phthalocyanine scaffold. These dyes have significant applications in photonics, a field concerned with the generation, detection, and manipulation of light.

Phthalocyanines are a major class of synthetic pigments and dyes, prized for their brilliant blue and green shades and their high stability. researchgate.net The synthesis of these complex dyes relies heavily on the use of phthalonitrile derivatives as starting materials. dergipark.org.trnih.gov this compound is an example of such a precursor.

The general synthesis route involves the template-driven cyclotetramerization of four phthalonitrile units around a central metal ion (or in the absence of a metal for metal-free phthalocyanines). dergipark.org.tr The substituents on the precursor molecule become peripheral groups on the final phthalocyanine macrocycle. These peripheral groups have a profound impact on the dye's properties:

Color: They can shift the absorption spectrum, altering the perceived color of the dye.

Solubility: By attaching appropriate functional groups, the typically insoluble phthalocyanine core can be made soluble in various organic solvents, which is crucial for processing and application. umich.edu

Aggregation: Bulky substituents can prevent the planar phthalocyanine molecules from stacking together (aggregation), which often quenches their desirable photophysical properties.

The table below illustrates how different phthalonitrile precursors can be used to generate phthalocyanines with varied functionalities.

| Precursor Compound | Key Functional Groups | Resulting Phthalocyanine Property | Potential Application |

| Phthalonitrile | None (unsubstituted) | Low solubility | Pigments |

| This compound | Bromo, Methyl | Reactive site for further functionalization | Intermediate for custom dyes |

| 4-Nitrophthalonitrile | Nitro | Electron-withdrawing, reactive site | Precursor for amino-substituted dyes |

| 4,5-Dihexylthiophthalonitrile | Hexylthio (Alkylthio) | High solubility in organic solvents | Processable dyes for electronics |

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitive dye to absorb sunlight and initiate the process of converting solar energy into electrical energy. nih.gov Phthalocyanines, synthesized from precursors like this compound, are promising candidates for use as these sensitizing dyes. researchgate.net

In a DSSC, the phthalocyanine dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The function of the dye is to:

Absorb Light: Phthalocyanines have intense absorption bands in the visible and near-infrared regions of the solar spectrum, allowing for efficient light harvesting. nih.gov

Inject Electrons: Upon absorbing a photon, the dye molecule enters an excited state and rapidly injects an electron into the conduction band of the TiO₂.

Regenerate: The oxidized dye molecule is then reduced back to its original state by a redox electrolyte, completing the circuit.

The table below presents representative performance data for DSSCs utilizing phthalocyanine-based dyes, demonstrating their potential in solar energy conversion.

| Sensitizer System | Redox Electrolyte | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| Zinc Phthalocyanine (ZnPc) Derivative | I⁻/I₃⁻ | - | - | - | ~3-5% |

| Push-Pull Zinc Phthalocyanine | Co(bpy)₃²⁺/³⁺ | - | - | - | >7% |

| YD2 Porphyrin:ZnPc3 Cocktail (3:1) | - | - | - | - | 10.87 |

| Commercial N719 (Ru-based) | - | - | - | - | 8.90 |

Data is representative and can vary significantly based on specific molecular structures, cell construction, and testing conditions.

Utility in Photoredox Reactions and Photodynamic Therapy

The structural framework of this compound serves as a valuable building block for the synthesis of larger, more complex molecules known as photosensitizers, which are crucial components in both photoredox catalysis and photodynamic therapy (PDT). Its derivatives, particularly phthalocyanines, have demonstrated significant potential in these fields.

Photoredox Reactions

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of chemical bonds under mild conditions. While direct studies involving this compound in this context are not extensively documented, its isomer, 2-bromo-4-methylbenzonitrile, is a known intermediate in the synthesis of phthalocyanine dyes. These dyes, owing to their unique electronic and photophysical properties, can act as potent photoredox catalysts. The general mechanism involves the absorption of light by the photosensitizer, which then initiates an electron transfer cascade to activate organic substrates. The bromo and nitrile functionalities on the benzonitrile ring offer versatile handles for chemical modification, allowing for the fine-tuning of the photophysical and electrochemical properties of the resulting photosensitizers to suit specific catalytic transformations.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive therapeutic strategy that employs a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which can induce localized cell death, making it a promising treatment for various cancers and other diseases. nih.govsemanticscholar.org Substituted phthalocyanines, which can be synthesized from derivatives of this compound, are a class of photosensitizers that absorb light in the near-infrared region, allowing for deeper tissue penetration. rsc.org Upon light activation, these phthalocyanine derivatives can efficiently generate singlet oxygen and other ROS, leading to targeted destruction of pathological tissues. nih.gov The aggregation state of phthalocyanines can influence their photodynamic efficacy, with some studies suggesting that aggregated forms can still exhibit significant photodynamic and photothermal effects. nih.gov

| Application | Role of this compound Derivative | Key Molecular Class | Mechanism of Action |

| Photoredox Catalysis | Precursor to photosensitizers | Phthalocyanine Dyes | Light absorption followed by single-electron transfer to activate substrates. |

| Photodynamic Therapy | Precursor to photosensitizers | Phthalocyanines | Light-induced generation of reactive oxygen species (ROS) to induce cell death. nih.govsemanticscholar.org |

Development of Fluorescent Markers for Chemical and Biological Imaging

The development of fluorescent probes is essential for visualizing and understanding complex biological processes at the molecular level. While there is no direct evidence of this compound itself being used as a fluorescent marker, its chemical structure provides a scaffold for the synthesis of novel fluorogenic probes.

The bromo and nitrile groups on the aromatic ring of this compound can be chemically modified to introduce fluorophoric moieties and targeting ligands. For instance, the bromine atom can be replaced through various cross-coupling reactions to append larger conjugated systems, which are often the basis of fluorescent molecules. The nitrile group can also be transformed into other functional groups that can participate in the fluorophore structure or be used for conjugation to biomolecules.

The design of effective fluorescent probes often involves creating molecules that exhibit fluorescence only upon binding to a specific target, a concept known as fluorogenic labeling. mdpi.com This strategy minimizes background fluorescence from unbound probes, thereby enhancing imaging contrast. The synthesis of such probes is a multi-step process that can originate from versatile building blocks like this compound. For example, derivatives of this compound could be incorporated into larger molecular frameworks, such as boron dipyrromethene (BODIPY) dyes, which are widely used as fluorescent labels.

| Probe Development Stage | Potential Role of this compound | Example of Target Fluorophore Class |

| Initial Scaffolding | Providing a functionalized aromatic core. | - |

| Functionalization | The bromo and nitrile groups serve as points for chemical modification. | - |

| Fluorophore Synthesis | Incorporation into a larger conjugated system. | Boron Dipyrromethene (BODIPY) |

| Conjugation to Biomolecules | Attachment of targeting ligands for specific biological imaging. | - |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Chemo- and Regioselective Transformations

The bromine atom and the nitrile group on the 3-bromo-4-methylbenzonitrile scaffold offer distinct reactive sites for chemical modification. A significant area of future research lies in the development and application of novel catalytic systems to achieve high chemo- and regioselectivity in its transformations.

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds. mdpi.comarkat-usa.org Future work could focus on designing catalysts that selectively activate the C-Br bond in the presence of the nitrile group. This would enable the introduction of a wide array of substituents at the 3-position, leading to a diverse library of novel compounds. Research into multimetallic catalytic systems, which have shown high cross-selectivity in the coupling of different aryl halides, could also prove fruitful. nih.gov

Furthermore, the development of catalytic systems for the meta-selective C-H functionalization of the aromatic ring, potentially using the nitrile group as a directing element, would open up new avenues for derivatization. acs.org Such advancements would provide access to previously inaccessible isomers and functionalized benzonitriles.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Outcome |

| Suzuki-Miyaura Coupling | Palladium or Nickel-based catalysts | Selective functionalization at the 3-position (C-Br bond) |

| Heck Coupling | Palladium complexes | Introduction of alkenyl groups at the 3-position |

| C-H Functionalization | Transition metal catalysts with directing groups | Regioselective introduction of functional groups on the aromatic ring |

Development of Sustainable and Environmentally Benign Synthetic Pathways

In line with the growing emphasis on green chemistry, a key research direction is the development of sustainable and environmentally friendly methods for the synthesis and transformation of this compound. researchgate.net This involves exploring alternative reaction media, such as water, and employing energy-efficient reaction conditions. arkat-usa.orgijsr.in

Future research could focus on enzymatic catalysis, where nitrilases could be employed for the selective hydrolysis of the nitrile group under mild conditions. researchgate.net Additionally, the use of mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, presents an opportunity to reduce solvent waste and energy consumption. The development of recyclable catalysts for the cross-coupling reactions of this compound would also contribute to more sustainable chemical processes.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure, reactivity, and properties of molecules like this compound. utexas.edu Future computational studies can play a crucial role in the rational design of new derivatives and the prediction of their properties.

DFT calculations can be employed to:

Investigate the effects of different substituents on the electronic properties of the benzonitrile (B105546) ring. utexas.edu

Model reaction mechanisms for catalytic transformations, aiding in the design of more efficient and selective catalysts. researchgate.net

Predict spectroscopic properties (e.g., NMR, IR) to assist in the characterization of new compounds. researchgate.net

Calculate properties relevant to materials science, such as HOMO-LUMO gaps and molecular electrostatic potentials, to guide the design of novel optoelectronic materials. acs.orgacs.org

By combining computational predictions with experimental work, researchers can accelerate the discovery and development of new materials and molecules with desired functionalities. aps.org

Investigation into Undiscovered Biological Activities and Molecular Target Interactions

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with applications in the development of pharmaceuticals and agrochemicals. nbinno.comresearchgate.net The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of novel bioactive molecules.

Future research should focus on the systematic synthesis of derivatives and their screening for a wide range of biological activities. The trifluoromethyl group, for instance, is known to enhance properties like metabolic stability and lipophilicity in drug candidates. nbinno.com The introduction of such moieties to the this compound core could lead to compounds with interesting pharmacological profiles.

Molecular docking and other computational biology techniques can be used to predict the interactions of these novel derivatives with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This rational-design approach can guide the synthesis of compounds with improved potency and selectivity. The stereochemistry of these derivatives will also be a critical factor to investigate, as it often plays a pivotal role in biological activity. mdpi.com

Expansion of Applications in Emerging Optoelectronic and Advanced Materials Technologies

The aromatic and polar nature of the benzonitrile core suggests that derivatives of this compound could find applications in the field of advanced materials. nbinno.com The ability to functionalize the molecule through cross-coupling reactions opens up possibilities for creating conjugated systems with tailored electronic and optical properties.

Future research could explore the synthesis of oligomers and polymers incorporating the this compound unit for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of electron-donating and electron-accepting groups can be used to tune the band gap and charge transport properties of these materials. mdpi.com

Furthermore, the functionalization of materials like bentonite with benzonitrile derivatives could lead to novel hybrid materials with enhanced properties for applications in areas such as adsorption and catalysis. researchgate.net The design and synthesis of new melt-cast explosives based on dinitropyrazole and benzonitrile derivatives also represent a potential area of application. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-4-methylbenzonitrile in a laboratory setting?

- Methodological Answer : this compound (CAS 42872-74-2) can be synthesized via bromination of 4-methylbenzonitrile using electrophilic brominating agents like (N-bromosuccinimide) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may introduce substituents while retaining the nitrile group. Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm purity (>98% by GC) and structure via , , and IR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation.

- Safety : Use fume hoods for handling due to potential cyanide release under extreme conditions.

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to mitigate environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identify nitrile () and C-Br () stretches .

- NMR : shows aromatic protons (δ 7.2–7.8 ppm) and methyl group (δ 2.5 ppm).

- Mass Spectrometry : Confirm molecular ion peak at 196.04 (CHBrN) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitrile group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. In palladium-catalyzed couplings (e.g., Buchwald-Hartwig), the bromine atom acts as a leaving group, while the nitrile stabilizes intermediates via coordination to metal catalysts. Researchers should optimize ligands (e.g., XPhos) and bases (e.g., CsCO) to enhance yields .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning or disorder. Use software like SHELXL for refinement:

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitrile group creates a partial positive charge at the bromine-adjacent carbon, favoring nucleophilic attack at that position. Compare with experimental values under varying solvents (DMF vs. THF) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.